molecular formula C10H8ClFN2O B7590958 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide

Cat. No. B7590958
M. Wt: 226.63 g/mol
InChI Key: SUGJBMASUKOOHI-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide, also known as CF3, is a chemical compound that has shown promising results in scientific research. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide has been extensively studied for its scientific research applications. It has been found to have anticancer properties and has shown promising results in the treatment of various types of cancer. 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases. Additionally, 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide has been studied for its potential use as a diagnostic tool for cancer.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer growth and inflammation. 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide has been found to inhibit the activity of HDAC6, a protein that is involved in cancer growth. It has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and migration of cancer cells. Additionally, 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide has been found to reduce inflammation and pain in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It is also stable and can be stored for long periods. However, 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide has some limitations for lab experiments. It is toxic and requires special handling and disposal procedures. It is also expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of cancer and inflammatory diseases. Another direction is to study its potential use as a diagnostic tool for cancer. Additionally, further research is needed to explore the potential use of 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide in combination with other drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide is a chemical compound that has shown promising results in scientific research. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide has potential applications in the treatment of cancer and inflammatory diseases and as a diagnostic tool for cancer. Further research is needed to explore its full potential.

Synthesis Methods

The synthesis of 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide involves the reaction of 2-chloro-N-(4-cyano-2-fluorophenyl)acetamide with methyl iodide in the presence of a base. This reaction leads to the formation of 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide. The reaction is carried out at room temperature and is completed in a few hours. The yield of the reaction is high, and the purity of the product is excellent.

properties

IUPAC Name

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c11-4-10(15)14-6-8-2-1-7(5-13)3-9(8)12/h1-3H,4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGJBMASUKOOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide

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